molecular formula C17H21FN2O2 B1313529 Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate CAS No. 256951-79-8

Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate

Cat. No. B1313529
M. Wt: 304.36 g/mol
InChI Key: VEUXNHXHLZJCDX-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate, also known as TFB-4 , is a synthetic compound with the molecular formula C₁₇H₂₁FN₂O₂ . It belongs to the category of N-substituted piperidines . The compound’s structure includes a tert-butyl group, a cyano group, and a fluorophenyl moiety attached to a piperidine ring. TFB-4 has garnered attention due to its role in the synthesis of fentanyl and its analogues .


Synthesis Analysis

TFB-4 is a precursor chemical used in the synthesis of fentanyl, a potent synthetic opioid. Fentanyl and its analogues can be manufactured through various synthesis methods, each involving specific precursor chemicals. Traffickers have adapted their approach to use alternative precursors for fentanyl manufacture. Notably, TFB-4 has been placed under international control to curb illicit production .


Molecular Structure Analysis

The molecular formula of TFB-4 is C₁₇H₂₁FN₂O₂ . Its structure includes a piperidine ring with a tert-butyl group, a cyano group, and a fluorophenyl substituent. The compound’s precise arrangement of atoms is crucial for its biological activity and interactions .


Chemical Reactions Analysis

TFB-4 is involved in the synthesis of fentanyl and its analogues. The specific reactions leading to fentanyl production are complex and typically require multiple steps. These reactions often utilize other precursor chemicals such as N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP). The goal is to create potent opioids with high binding affinity to opioid receptors .


Physical And Chemical Properties Analysis

  • Stability : The compound is stable under normal storage conditions but should be handled with care due to its role in fentanyl synthesis .

Scientific Research Applications

  • Synthesis of Fentanyl
    • Scientific Field : Medicinal Chemistry
    • Application Summary : This compound is used in the synthesis of Fentanyl, a potent opioid analgesic .
    • Method of Application : The specific experimental procedures and technical details for this application are not provided in the source .
    • Results or Outcomes : The outcome of this application is the production of Fentanyl, a drug that has been a major contributor to the opioid crisis in North America .
  • Precursor in Illicit Fentanyl Manufacture

    • Scientific Field : Forensic Chemistry
    • Application Summary : This compound is one of the precursors used in illicit fentanyl manufacture .
    • Method of Application : The specific experimental procedures and technical details for this application are not provided in the source .
    • Results or Outcomes : The outcome of this application is the production of fentanyl, a drug that has been a major contributor to the opioid crisis in North America .
  • PROTAC Development

    • Scientific Field : Medicinal Chemistry
    • Application Summary : This compound is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
    • Method of Application : The specific experimental procedures and technical details for this application are not provided in the source .
    • Results or Outcomes : The outcome of this application is the development of PROTACs, which are a class of drugs that induce the degradation of specific proteins .

Safety And Hazards

  • Law enforcement agencies monitor precursor chemicals to prevent diversion for illicit purposes .

Future Directions

  • Investigating potential therapeutic applications beyond pain management .

properties

IUPAC Name

tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-4-6-14(18)7-5-13/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUXNHXHLZJCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445867
Record name Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate

CAS RN

256951-79-8
Record name Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(4-Fluorophenyl)acetonitrile (1.35 g, 10.0 mmol) and tert-butyl bis(2-chloroethyl)carbamate (2.42 g, 10.0 mmol) were combined in dimethylformamide (30 mL) and cooled to 0° C. The reaction was treated with sodium hydride (760 mg, 30.0 mmol) in several portions. The ice bath was removed and the reaction heated at 60° C. for 24 h. After cooling to room temperature, the mixture was poured into ice water and extracted with ethyl acetate (2×). The organic layers were pooled together, washed with brine (2×), dried over sodium sulfate, and concentrated. Column chromatography on silica gel (15% ethyl acetate/hexanes) gave 1.65 g (54%). 1H-NMR (CDCl3, 500 MHz) δ 7.39-7.44 (m, 2H), 7.04-7.10 (m, 2H), 4.23-4.27 (m, 2H), 3.12-3.21 (m, 2H), 2.03-2.07 (m, 2H), 1.82-1.92 (m, 2H), 1.45 (s, 9H). Mass spec.: 327.11 (MNa)+.
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760 mg
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Zhang, D Tong, D Yang, J Sun, F Zhang, G Zhao - MedChemComm, 2018 - pubs.rsc.org
A series of AKT inhibitors possessing a piperidin-4-yl side chain was designed and synthesized. Some of them showed high AKT1 inhibitory activity and potent anti-proliferative effect on …
Number of citations: 3 pubs.rsc.org

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